5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate)
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Overview
Description
5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate): is a complex organic compound with the molecular formula C26H43N3O9 and a molecular weight of 541.63 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of α-glycosidase inhibitor .
Biochemical Pathways
The compound is involved in the biochemical pathway leading to the synthesis of α-Glycosidase inhibitors . These inhibitors can affect the carbohydrate metabolism pathway by preventing the breakdown of complex carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) involves multiple steps. The starting material is typically a galactofuranose derivative, which undergoes azidation to introduce the azido group at the 5-position. The hydroxyl groups at positions 1, 2, 3, and 6 are then protected using 2,2-dimethylpropanoate groups .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azido group can undergo substitution reactions, particularly in the presence of nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Major Products
Substitution: Formation of substituted azides.
Reduction: Formation of amines.
Oxidation: Formation of aldehydes or ketones.
Scientific Research Applications
5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) is widely used in scientific research due to its unique properties:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug development, particularly as a precursor for glycosidase inhibitors.
Industry: Employed in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-Azido-5-deoxy-beta-D-glucofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate)
- 5-Azido-5-deoxy-beta-D-mannofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate)
Uniqueness
5-Azido-5-deoxy-beta-D-galactofuranose 1,2,3,6-Tetrakis(2,2-diMethylpropanoate) is unique due to its specific configuration and the presence of the azido group, which makes it particularly useful in click chemistry and proteomics research .
Properties
IUPAC Name |
[(2R)-2-azido-2-[(2S,3S,4R,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N3O9/c1-23(2,3)19(30)34-13-14(28-29-27)15-16(36-20(31)24(4,5)6)17(37-21(32)25(7,8)9)18(35-15)38-22(33)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15+,16+,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKYKJIAGQRDOG-ICUGJSFKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N3O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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